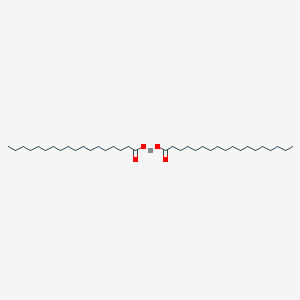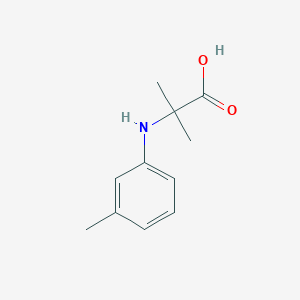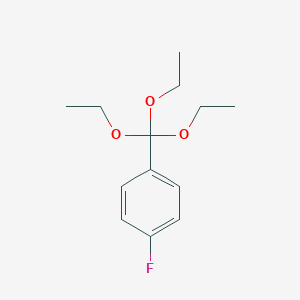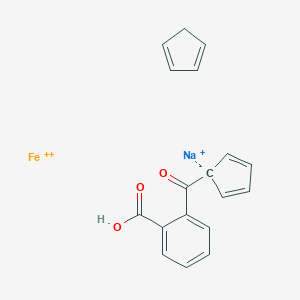
Estearato de cobre(II)
Descripción general
Descripción
Cupric stearate, also known as copper(II) stearate, is a copper salt of stearic acid. It is characterized by its distinctive sky-blue hue and is notable for its versatility in various industrial applications. Cupric stearate is used as an antifouling agent, plastic and rubber additive, and catalyst .
Aplicaciones Científicas De Investigación
Cupric stearate has a wide range of applications in scientific research:
Mecanismo De Acción
Copper(II) Stearate, also known as Cupric Stearate, is a metal-organic compound, a salt of copper and stearic acid with the formula Cu(C17H35COO)2 . This compound is classified as a metallic soap, i.e., a metal derivative of a fatty acid .
Target of Action
Copper(II) Stearate primarily targets the biochemical processes in cells where copper ions play a crucial role. It is used in the production of antifouling paint and varnish materials, and as a component in casting bronze sculptures . It also serves as a catalyst for the decomposition of hydroperoxides .
Mode of Action
Copper(II) Stearate interacts with its targets by releasing copper ions. These ions can generate reactive oxygen species (ROS), which irreversibly damage membranes . The released copper ions can lead to RNA degradation and membrane disruption of enveloped viruses .
Biochemical Pathways
Copper(II) Stearate affects several biochemical pathways. Copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state . Copper ions can act as a metal catalyst to regulate NADH oxidation in the mitochondria . The copper utilization pathways include the CCS-SOD1 route, the Atox1-ATP7A/B-CuPrs pathway, and the Cox17-Sco1/2-CcO route .
Pharmacokinetics
It’s known that the compound is insoluble in water, ethanol, or ether, but soluble in pyridine . This solubility profile may impact its bioavailability.
Result of Action
The molecular and cellular effects of Copper(II) Stearate’s action are primarily due to the release of copper ions. These ions can generate reactive oxygen species (ROS), leading to irreversible damage to membranes . This can result in RNA degradation and membrane disruption of enveloped viruses .
Action Environment
The action of Copper(II) Stearate can be influenced by environmental factors. For instance, the compound is stable and non-reactive under normal conditions . When trying to ignite, copper(ii) stearate first melts and then begins to burn with a green flame, quickly turning black due to the formation of cupric oxide .
Análisis Bioquímico
Biochemical Properties
Copper(II) Stearate interacts with various enzymes and proteins. Copper is an endogenous metal ion that has been studied to prepare a new antitumoral agent with less side-effects . Copper is involved as a cofactor in several enzymes, in ROS production, in the promotion of tumor progression, metastasis, and angiogenesis .
Cellular Effects
Copper(II) Stearate has significant effects on various types of cells and cellular processes. It emerges that copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state . A small molecule that inhibits copper-mediated catalysis can suppress the activation of immune cells called macrophages, conferring therapeutic benefits in models of acute inflammation .
Molecular Mechanism
Copper(II) Stearate exerts its effects at the molecular level through various mechanisms. Copper(II) ions in organelles called mitochondria directly catalyse the oxidation of metabolic molecules called NADH by hydrogen peroxide to give NAD+ ions . This drives the metabolic and epigenetic programming that underlies immune-cell activation .
Temporal Effects in Laboratory Settings
The effects of Copper(II) Stearate change over time in laboratory settings. Copper(II) Stearate forms a blue-green amorphous substance similar to plasticine both in appearance and touch . It is insoluble in water, ethanol, or ether; soluble in pyridine . The compound is stable and non-reactive under normal conditions .
Dosage Effects in Animal Models
The effects of Copper(II) Stearate vary with different dosages in animal models. Neonatal pigs usually require 5 to 10 mg of Copper per kg of diet for normal metabolism . As pigs get older, the requirement for Copper decreases .
Metabolic Pathways
Copper(II) Stearate is involved in various metabolic pathways. After incorporation, some copper ions will be targeted to different cuproproteins (CuPrs) via three utilization pathways: cytosolic, mitochondrial, and Golgi routes .
Transport and Distribution
Copper(II) Stearate is transported and distributed within cells and tissues. In multicellular organisms, copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels .
Subcellular Localization
The subcellular localization of Copper(II) Stearate and its effects on activity or function are significant. Copper is an essential element in cells; it can act as either a recipient or a donor of electrons, participating in various reactions . Any dysregulation of these mechanisms might lead to adverse alterations in the cellular copper level and spatial allocation, which are important hallmarks of copper-related diseases .
Métodos De Preparación
Cupric stearate can be synthesized through several methods:
Precipitation Method: This involves the reaction of cupric acetate with stearic acid in an ethanol solution.
Self-Assembly Method: This method involves the self-assembly of cupric stearate on a copper foil surface, resulting in a lotus-leaf-like superhydrophobic surface.
Industrial Production: Industrially, cupric stearate is produced by reacting copper(II) sulfate solutions with sodium stearate.
Análisis De Reacciones Químicas
Cupric stearate undergoes various chemical reactions, including:
Oxidation: Cupric stearate can be oxidized to form copper(II) oxide and stearic acid.
Reduction: It can be reduced to copper(I) stearate under specific conditions.
Substitution: Cupric stearate can undergo substitution reactions with other metal stearates, forming different metal stearates and copper salts.
Catalytic Reactions: Cupric stearate acts as a catalyst in the production of tertiary amines, enhancing the efficiency of synthetic processes.
Comparación Con Compuestos Similares
Cupric stearate can be compared with other metal stearates, such as:
Zinc Stearate: Used as a lubricant and release agent in the rubber and plastic industries.
Calcium Stearate: Used as a stabilizer and lubricant in the production of plastics.
Magnesium Stearate: Commonly used as a lubricant in pharmaceutical tablet manufacturing.
Cupric stearate is unique due to its distinctive sky-blue color and its specific applications as an antifouling agent and catalyst . Its antimicrobial properties also set it apart from other metal stearates .
Propiedades
Número CAS |
660-60-6 |
|---|---|
Fórmula molecular |
C18H36CuO2 |
Peso molecular |
348.0 g/mol |
Nombre IUPAC |
copper;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
Clave InChI |
YVENFKCVDQUMMA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cu+2] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.[Cu] |
| 7617-31-4 660-60-6 |
|
Pictogramas |
Irritant; Environmental Hazard |
Pureza |
98% |
Sinónimos |
Copper dioctadecanoate; Cupric distearate; |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cupric stearate?
A1: Cupric stearate has a molecular formula of Cu(C18H35O2)2 and a molecular weight of 630.55 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize cupric stearate?
A2: Cupric stearate can be characterized using various spectroscopic techniques, including:
- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups and bonding characteristics, revealing the presence of carboxylate groups and their coordination with the copper ion. []
- Raman Spectroscopy: Provides complementary information to FTIR, particularly sensitive to metal-ligand vibrations, confirming the formation of cupric stearate through characteristic bands. []
Q3: How does cupric stearate impact the stability of polymers?
A3: Cupric stearate can act as a pro-oxidant additive in polymers, accelerating their degradation under certain conditions. This effect is observed in polyethylene and polypropylene, where the presence of cupric stearate leads to faster aging and degradation under UV exposure and elevated temperatures. [, ]
Q4: How does the presence of cupric stearate influence the aging of rubber compounds?
A4: Research shows that even small concentrations (as low as 0.1%) of cupric stearate can negatively affect the aging of rubber compounds. This degradation is primarily observed during accelerated aging tests like the Bierer-Davis bomb test. []
Q5: Can cupric stearate function as a catalyst?
A5: Yes, cupric stearate can act as a catalyst in certain reactions. For instance, it has been investigated as an oil-soluble catalyst to enhance in-situ combustion processes for heavy oil recovery. [, ]
Q6: How does cupric stearate contribute to oil recovery in in-situ combustion processes?
A6: Cupric stearate, acting as a catalyst, facilitates the oxidation of heavy oil during in-situ combustion. This catalytic activity improves combustion front propagation and enhances the overall oil recovery from the reservoir. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B179196.png)







![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)





